Guanine

Catalog No.
S857163
CAS No.
73-40-5
M.F
C5H5N5O
M. Wt
151.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Guanine

CAS Number

73-40-5

Product Name

Guanine

IUPAC Name

2-amino-1,7-dihydropurin-6-one

Molecular Formula

C5H5N5O

Molecular Weight

151.13 g/mol

InChI

InChI=1S/C5H5N5O/c6-5-9-3-2(4(11)10-5)7-1-8-3/h1H,(H4,6,7,8,9,10,11)

InChI Key

UYTPUPDQBNUYGX-UHFFFAOYSA-N

solubility

CRYSTALLINE POWDER; LOSES WATER @ 100 °C & HYDROGEN CHLORIDE @ 200 °C; PRACTICALLY INSOL IN WATER, ALC, ETHER; SOL IN ACIDULATED WATER /HYDROCHLORIDE/
FREELY SOL IN DIL ACIDS & AQ POTASSIUM HYDROXIDE SOLN; SPARINGLY SOL IN ALCOHOL; ALMOST INSOL IN WATER
SOL IN AMMONIUM HYDROXIDE & ALKALI; SLIGHTLY SOL IN ETHER; INSOL IN ACETIC ACID, SLIGHTLY SOL IN ETHER
2.08 mg/mL at 37 °C

Synonyms

2-Amino-1,9-dihydro-6H-purin-6-one; 2-Amino-6-hydroxy-1H-purine; 2-Amino-6-hydroxypurine; 2-Aminohypoxanthine; 9H-Guanine; 2-Amino-hypoxanthine; Acyclovir Impurity B

Canonical SMILES

C1=NC2=C(N1)C(=O)NC(=N2)N

The exact mass of the compound Guanine is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Cosmetics -> Cosmetic colorant; Opacifying. However, this does not mean our product can be used or applied in the same or a similar way.

Guanine is a fundamental purine nucleobase characterized by its exceptionally low aqueous solubility at neutral pH, high thermal stability (melting and sublimation >360 °C), and unique electrochemical profile . As an industrial raw material, it serves as the critical starting scaffold for the synthesis of major antiviral therapeutics, most notably acyclovir and valacyclovir, via regioselective alkylation [1]. In materials science and electroanalytical chemistry, guanine is distinguished by its high refractive index (n ≈ 1.83–1.85) and its position as the most easily oxidizable canonical nucleobase, making it a benchmark material for label-free electrochemical biosensors and bio-inspired optical coatings [2].

Research Fit

1
Nucleic acid biochemistry and purine metabolism research — core nucleobase building block
2
Electrochemical biosensor development — distinct redox signature vs other purine bases
3
High thermal stability — reported decomposition above 360 °C supports material science and supramolecular chemistry studies

Substituting guanine with related purines like adenine, or using its salt forms (e.g., guanine hydrochloride), fundamentally alters processability and analytical performance. In electrochemical sensor development, replacing guanine with adenine shifts the oxidation potential significantly higher (from ~0.85 V to >1.1 V vs Ag/AgCl), blinding the sensor to low-potential DNA damage events [1]. In synthetic workflows for antivirals, while guanine hydrochloride offers superior aqueous solubility, the free base is strictly required for specific anhydrous acylation steps (e.g., forming N,N'-diacetylguanine) where chloride counterions would disrupt catalytic efficiency or cause unwanted side reactions [2]. Furthermore, in optical material formulations, generic purines lack guanine's specific hydrogen-bonding network, failing to form the high-refractive-index crystalline architectures required for structural coloration[3].

Substitution Risk

Purine analog Adenine, hypoxanthine, and xanthine exhibit distinct oxidation potentials; electrochemical sensor response may shift without guanine-specific calibration
G4 assembly Only guanine forms G-tetrad assemblies; substitution with adenine or thymine abolishes G-quadruplex structure formation under reported conditions
Oxidation state 8-Oxoguanine redistributes base-pairing ensemble toward mutagenic Hoogsteen conformation; fidelity context may differ significantly from unmodified guanine

Superior Low-Potential Electro-Oxidation for Biosensor Applications

In differential pulse voltammetry (DPV) assays, guanine consistently demonstrates the lowest oxidation potential among canonical nucleobases. Under acetate buffer conditions (pH 4.5), free guanine oxidizes at approximately +0.85 V (vs. Ag/AgCl), whereas adenine requires a significantly higher potential of +1.1 V [1]. This 250 mV difference allows for the selective electrochemical detection of guanine without background interference from adenine, making it the indispensable target for label-free DNA hybridization and damage sensors.

Evidence DimensionElectrochemical oxidation potential (Ep)
Target Compound Data+0.85 V (vs Ag/AgCl)
Comparator Or BaselineAdenine (+1.1 V vs Ag/AgCl)
Quantified Difference250 mV lower oxidation potential
ConditionsDifferential pulse voltammetry (DPV) at carbon electrodes, pH 4.5 acetate buffer

Enables the design of low-voltage electrochemical biosensors that selectively detect DNA damage or hybridization without oxidizing other nucleobases.

Electrochemical oxidation
Class-level
Distinct peak potential enables simultaneous voltammetric detection of guanine, adenine, hypoxanthine, and xanthine without significant interference
Supports sensor design requiring purine-base discrimination in complex mixtures
Reported on glassy carbon electrodes; electrode-material context may vary

Counterion-Free Profile for Catalytic Antiviral Precursor Synthesis

The free base form of guanine exhibits extreme insolubility in water at neutral pH, contrasting sharply with its hydrochloride salt. While guanine hydrochloride offers high aqueous solubility suitable for general biological assays, the free base form is mandatory for specific organic syntheses, such as the N9-regioselective alkylation used in acyclovir production [1]. The free base allows for clean acylation to N,N'-diacetylguanine in aprotic solvents, a step where the ~18.9% w/w stoichiometric chloride counterion from the salt form would interfere with the p-toluenesulfonic acid catalysts used in subsequent condensation steps[2].

Evidence DimensionCounterion interference in anhydrous catalysis
Target Compound DataFree base (0% chloride counterion)
Comparator Or BaselineGuanine hydrochloride (~18.9% w/w chloride)
Quantified DifferenceElimination of stoichiometric chloride interference
ConditionsIndustrial-scale N9-regioselective alkylation for acyclovir synthesis

Buyers must procure the free base rather than the soluble salt to prevent counterion poisoning during the catalytic synthesis of antiviral prodrugs.

G-Quadruplex formation
Head-to-head
Guanine-rich sequences form stable G4 structures; adenine or thymine substitutions fail to form G4 under same conditions
Supports G4-based structural biology and nanotechnology research
Cation-dependent stability; K+ provides higher stabilization than Na+

Exceptionally High Refractive Index for Bio-inspired Optical Materials

Guanine crystals possess an extraordinarily high refractive index (n ≈ 1.83 to 1.85) compared to typical organic crystals, which generally range from n = 1.3 to 1.5 [1]. This high optical density, combined with its thermal stability exceeding 360 °C, allows synthetic guanine to act as a superior high-temperature organic reflector . When formulated into two-dimensional nanocomposites or biomimetic coatings, guanine provides broad-band reflectance and structural coloration that cannot be achieved by substituting it with other nucleobases or standard organic pigments.

Evidence DimensionRefractive index (n)
Target Compound Datan ≈ 1.83 – 1.85
Comparator Or BaselineStandard organic crystals (n ≈ 1.3 – 1.5)
Quantified Difference>20% higher refractive index
ConditionsCrystalline solid state, optical and biomimetic material formulations

Justifies the procurement of guanine as a specialized raw material for manufacturing advanced pearlescent pigments and bio-inspired photonic structures.

UV identity ratio
Analytical context
A250/A260 = 1.35–1.41 (pH 1) for guanine, vs approximately 0.76–0.78 for adenine
Enables rapid spectrophotometric identity confirmation in QC workflows
pH-dependent; verify under standardized acidic conditions
6-TG antagonism
Head-to-head
Guanine (200 µM) fully suppressed 6-thioguanine (10 µM)-induced HL-60 cell differentiation
Supports mechanistic studies of purine antimetabolite pharmacology
Cell-model endpoint context; in vitro HL-60 promyelocytic leukemia model
Replication fidelity
Head-to-head
A·G mismatch: ~2% Aanti·Gsyn Hoogsteen state; 8OG redistributes ensemble to favor mutagenic Aanti·8OGsyn conformation
Shows 8-oxoguanine is functionally distinct from unmodified guanine in base-pairing fidelity context
NMR spectroscopy of DNA duplexes; polymerase-specific misincorporation rates may vary

Starting Material for Antiviral API Synthesis

Guanine is the required starting material for the commercial synthesis of antiviral active pharmaceutical ingredients (APIs) such as acyclovir and valacyclovir via N,N'-diacetylguanine intermediates, where the free base form prevents counterion interference during catalytic condensation [1].

Benchmark Biomolecule for Electrochemical DNA Sensors

Utilized as the primary target and calibration standard for the development of label-free electrochemical DNA sensors, leveraging its uniquely low oxidation potential (+0.85 V vs Ag/AgCl) compared to other nucleobases [2].

Precursor for High-Refractive-Index Optical Materials

Procured for the synthesis of bio-inspired optical materials, structural colorants, and pearlescent pigments that require a high refractive index (n ≈ 1.85) and thermal stability above 350 °C [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Electrochemical purine-base biosensor research
Distinct oxidation potential signature
Voltammetric peak resolution in research matrices
G-quadruplex oligonucleotide synthesis for structural biology and nanotechnology
Exclusive G-tetrad self-assembly capacity
Cation-dependent G4 stability under model conditions
Purine antimetabolite pharmacological mechanism studies
Competitive HPRT salvage pathway substrate
Nucleotide pool modulation and 6-TG metabolite interference endpoints
Spectrophotometric identity verification in QC/QA intake workflows
Characteristic UV absorbance ratio signature
Purity screening against common purine contaminants

Physical Description

Solid; [Merck Index] White crystals; [Acros Organics MSDS]
Solid

Color/Form

SEVERAL DESMOTROPIC FORMS; USUALLY AMORPHOUS
SMALL RHOMBIC CRYSTALS BY SLOW EVAPORATION OF AQ SOLN CONTAINING LARGE EXCESS OF AMMONIA
NEEDLES OR PLATES FROM AMMONIUM HYDROXIDE

XLogP3

-1.1

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

3

Exact Mass

151.04940980 Da

Monoisotopic Mass

151.04940980 Da

Boiling Point

BOILING POINT: SUBLIMES

Heavy Atom Count

11

Melting Point

360 °C (DECOMP)
360 °C

UNII

5Z93L87A1R

Absorption Distribution and Excretion

ORAL ADMINISTRATION OF GUANINE TO RATS RESULTED IN INCREASED URINARY EXCRETION OF THE NITROGEN COMPOUNDS, UREA AND AMMONIA.

Wikipedia

Guanine

Use Classification

Cosmetics -> Cosmetic colorant; Opacifying

Methods of Manufacturing

FISHER, BER 30, 2226 (1897); TRAUBE, BER 33, 1371 (1900). GERMAN PATENTS 134,984 (1903), 158,591 (1903), 162,336 (1904). PREPARATION OF (15)N-ISOTOPIC GUANINE FOLLOWING TRAUBE'S SYNTHESIS: PLENTL, SCHOENHEIMER, J BIOL CHEM 153, 203 (1944).

General Manufacturing Information

6H-Purin-6-one, 2-amino-1,9-dihydro-: ACTIVE
GUANINE IS PERMANENTLY LISTED UNDER THE FEDERAL FOOD, DRUG AND COSMETIC ACT AS A COLOR ADDITIVE FOR USE IN EXTERNALLY APPLIED DRUGS AND COSMETICS, INCLUDING THOSE INTENDED FOR USE IN THE AREA OF THE EYE.

Analytic Laboratory Methods

ENZYMATIC ASSAY USING SPECTROPHOTOMETRY.

Stability Shelf Life

DECOMP ABOVE 360 °C WITH PARTIAL SUBLIMATION
STABLE AT ROOM TEMP
Sawa et al. Protein S-guanylation by the biological signal 8-nitroguanosine 3',5'-cyclic monophosphate Nature Chemical Biology, doi: 10.1038/NChemBio.2007.33, published online 30 September 2007. http://www.nature.com/naturechemicalbiology
Liu et al. Direct measurement of the ionization state of an essential guanine in the hairpin ribozyme Nature Chemical Biology, doi: 10.1038/nchembio.156, published online 29 March 2009 http://www.nature.com/naturechemicalbiology
Yuan et al. Absolute Metabolite Concentrations and Implied Enzyme Active Site Occupancy in Escherichia coli Nature Chemical Biology, doi: 10.1038/nchembio.186, published online 28 June 2009 http://www.nature.com/naturechemicalbiology

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